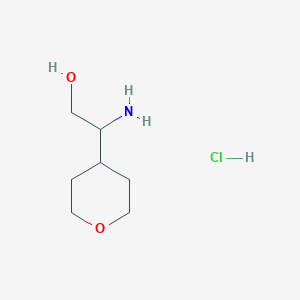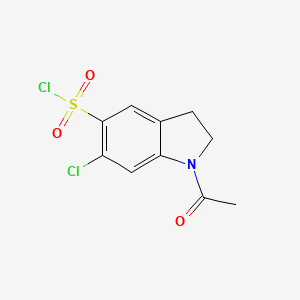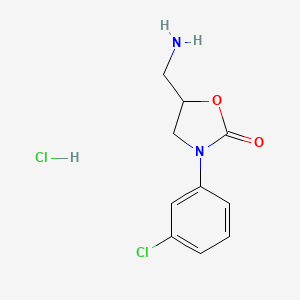
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (AMCOH) is an organic compound that belongs to the class of oxazolidinones. It is a synthetic compound that has been used for various scientific and industrial applications. AMCOH has been extensively studied in the past few decades due to its wide range of applications. It has been found to have a wide range of biochemical and physiological effects on various organisms and systems. In Additionally, potential future directions for research involving AMCOH will also be discussed.
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Derivatives : Research by Fernández and Muñoz (2006) focused on the stereoselective synthesis of enantiomerically pure (5R)- and (5S)-aminomethyl-oxazolidinones with different protecting groups, starting from an allyl amine as the carbon backbone source. This process is significant for the production of enantiomerically pure compounds in pharmaceuticals and other applications (Fernández & Muñoz, 2006).
Mechanism of Monoamine Oxidase Inactivation : Gates and Silverman (1989) proposed a mechanism for the inactivation of monoamine oxidase by certain oxazolidinones, which is important for understanding the biochemical interactions of these compounds. This research contributes to a deeper understanding of the molecular mechanisms by which these compounds interact with enzymes (Gates & Silverman, 1989).
Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) explored the cyanomethylation of enolates derived from oxazolidin-2-ones, leading to 2-substituted derivatives of γ-aminobutyric acid (GABA), which are relevant in neuroscience and pharmacology (Azam, D'souza, & Wyatt, 1996).
Antibacterial Activity : Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of oxazolidinones and evaluated their antibacterial activity against various bacterial strains, highlighting their potential in antibacterial therapy (Plech et al., 2011).
Chemical Synthesis Methods : Matsuura, Kunieda, and Takizawa (1977) discussed the conversion of dioxolanones to oxazolidones, demonstrating methods relevant to chemical synthesis and the production of various derivatives (Matsuura, Kunieda, & Takizawa, 1977).
Aminomethylation Reactions : Korepin et al. (2015) studied the aminomethylation of oxazolidin-2-ones, a reaction important for the formation of various chemical compounds, including pharmaceuticals (Korepin et al., 2015).
Framework in Synthetic Organic Chemistry : Zappia et al. (2007) emphasized the popularity of the oxazolidin-2-one nucleus in synthetic organic chemistry, highlighting its use in the construction of various compounds, including as chiral auxiliaries in asymmetric synthesis (Zappia et al., 2007).
Propiedades
IUPAC Name |
5-(aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVIEIJYQFQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



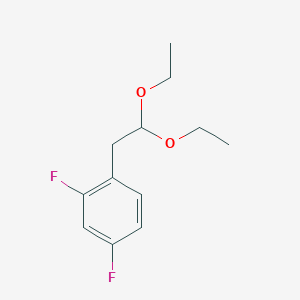

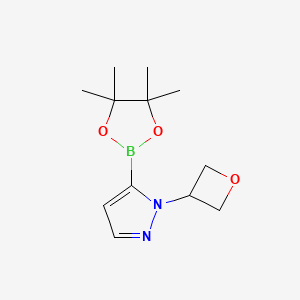
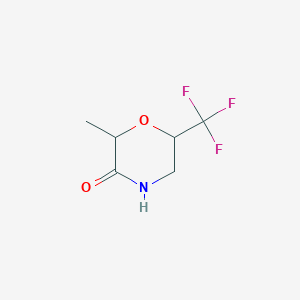
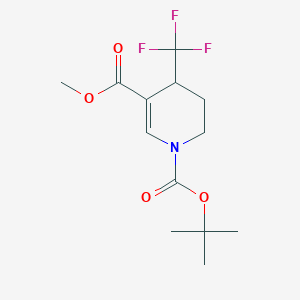
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
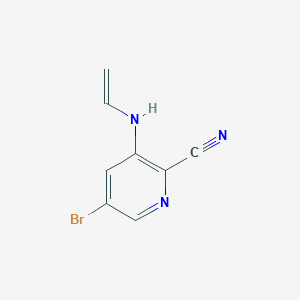
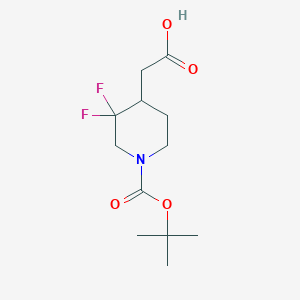
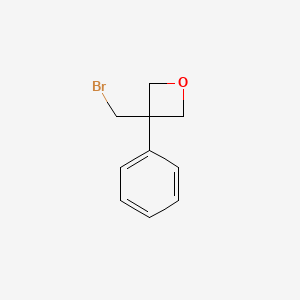

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
